Cas no 1691678-41-7 (1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine)

1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine
- 1691678-41-7
- EN300-1114690
- 1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine
-
- インチ: 1S/C8H12N6/c1-13-7(2-4-10-13)3-5-14-6-8(9)11-12-14/h2,4,6H,3,5,9H2,1H3
- InChIKey: OPCMEWSRTLFWJA-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(N)N=N1)CCC1=CC=NN1C
計算された属性
- せいみつぶんしりょう: 192.11234441g/mol
- どういたいしつりょう: 192.11234441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1114690-10g |
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |
1691678-41-7 | 95% | 10g |
$5774.0 | 2023-10-27 | |
Enamine | EN300-1114690-0.25g |
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |
1691678-41-7 | 95% | 0.25g |
$1235.0 | 2023-10-27 | |
Enamine | EN300-1114690-1g |
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |
1691678-41-7 | 95% | 1g |
$1343.0 | 2023-10-27 | |
Enamine | EN300-1114690-0.1g |
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |
1691678-41-7 | 95% | 0.1g |
$1183.0 | 2023-10-27 | |
Enamine | EN300-1114690-0.05g |
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |
1691678-41-7 | 95% | 0.05g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1114690-10.0g |
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |
1691678-41-7 | 10g |
$5652.0 | 2023-06-09 | ||
Enamine | EN300-1114690-5.0g |
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |
1691678-41-7 | 5g |
$3812.0 | 2023-06-09 | ||
Enamine | EN300-1114690-5g |
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |
1691678-41-7 | 95% | 5g |
$3894.0 | 2023-10-27 | |
Enamine | EN300-1114690-1.0g |
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |
1691678-41-7 | 1g |
$1315.0 | 2023-06-09 | ||
Enamine | EN300-1114690-0.5g |
1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |
1691678-41-7 | 95% | 0.5g |
$1289.0 | 2023-10-27 |
1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amineに関する追加情報
Comprehensive Overview of 1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine (CAS No. 1691678-41-7)
The compound 1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine (CAS No. 1691678-41-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound combines a 1-methyl-1H-pyrazole moiety with a 1,2,3-triazole ring, linked by an ethyl bridge, and features an amine functional group at the 4-position of the triazole. Such structural attributes make it a promising candidate for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the scientific community has shown growing interest in 1,2,3-triazole-containing compounds due to their diverse biological activities and synthetic versatility. The click chemistry approach, which often involves the formation of 1,2,3-triazoles, has become a cornerstone in medicinal chemistry. The presence of the 1-methyl-1H-pyrazole unit further enhances the compound's potential, as pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory and anticancer effects. Researchers are actively exploring the synergistic effects of these two heterocycles in 1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine.
The synthesis of 1691678-41-7 typically involves multi-step organic reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method ensures high regioselectivity and yield, making it suitable for large-scale production. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the purity and identity of the compound. Its solubility in common organic solvents like DMSO and methanol facilitates its use in various biological assays.
One of the most searched questions regarding 1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine is its potential applications in drug discovery. Preliminary studies suggest that this compound may exhibit inhibitory activity against specific protein kinases, which are critical targets in cancer therapy. Additionally, its antimicrobial properties are under investigation, particularly against drug-resistant bacterial strains. These findings align with the current focus on antibiotic resistance and the need for novel therapeutic agents.
Another hot topic is the structure-activity relationship (SAR) of 1691678-41-7. Researchers are keen to understand how modifications to the pyrazole or triazole rings affect its biological activity. Computational modeling and molecular docking studies are being utilized to predict interactions with target proteins, providing insights for further optimization. Such efforts are part of the broader trend toward rational drug design and personalized medicine.
From an industrial perspective, 1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine is also being explored for its potential in agrochemicals. Its heterocyclic framework could serve as a scaffold for developing new pesticides or herbicides, addressing the growing demand for sustainable crop protection solutions. This aligns with global discussions on food security and environmental sustainability.
In summary, 1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine (CAS No. 1691678-41-7) represents a versatile and promising compound with applications spanning pharmaceuticals, agrochemicals, and beyond. Its unique structure, combined with the growing body of research on heterocyclic compounds, positions it as a valuable candidate for future innovations. As scientific advancements continue, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in healthcare and agriculture.
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